molecular formula C23H27N3O2 B2440099 4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one CAS No. 912903-93-6

4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one

Cat. No.: B2440099
CAS No.: 912903-93-6
M. Wt: 377.488
InChI Key: RHPNNJSIUYAOSL-UHFFFAOYSA-N
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Description

4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole ring fused with a pyrrolidinone structure

Scientific Research Applications

4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactionsThe final step involves the coupling of the benzimidazole derivative with a pyrrolidinone precursor under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of 4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The ethoxyethyl group may enhance the compound’s solubility and bioavailability, while the pyrrolidinone moiety can contribute to its overall stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-[1-(2-ethoxyethyl)benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-3-17-9-11-19(12-10-17)26-16-18(15-22(26)27)23-24-20-7-5-6-8-21(20)25(23)13-14-28-4-2/h5-12,18H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPNNJSIUYAOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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